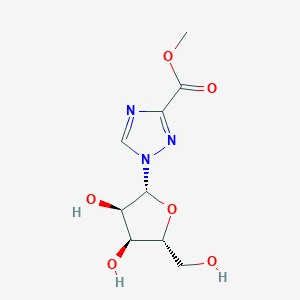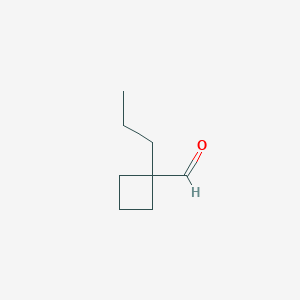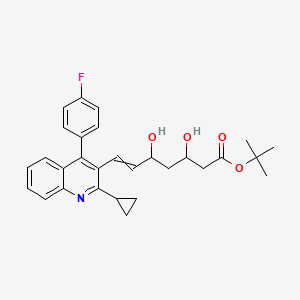
tert-Buthyl Pitavastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Buthyl Pitavastatin is a chemical compound that serves as an intermediate in the synthesis of pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase. This compound is known for its role in the production of pitavastatin calcium, which is marketed under the brand name Livalo .
Méthodes De Préparation
The synthesis of tert-Buthyl Pitavastatin involves several steps. One method includes reacting (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is followed by oxidation with an oxidant to obtain matter C. The next step involves reacting matter C with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain this compound . The reaction conditions are mild and controllable, making the process efficient and yielding high-purity product.
Analyse Des Réactions Chimiques
tert-Buthyl Pitavastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates during its synthesis.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which is a common method for modifying esters.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include base catalysts, oxidants, and various alcohols. The major products formed from these reactions are intermediates that lead to the final product, this compound .
Applications De Recherche Scientifique
tert-Buthyl Pitavastatin has several scientific research applications:
Mécanisme D'action
tert-Buthyl Pitavastatin exerts its effects by being converted into pitavastatin, which is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, thereby lowering lipid levels and reducing the risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
tert-Buthyl Pitavastatin can be compared with other statin intermediates such as:
- Atorvastatin tert-Butyl Ester
- Rosuvastatin tert-Butyl Ester
- Simvastatin tert-Butyl Ester
These compounds are similar in their role as intermediates in the synthesis of their respective statins. this compound is unique due to its specific structure and the resulting pharmacological properties of pitavastatin, which include a favorable safety profile and efficacy in lowering cholesterol levels .
Propriétés
Formule moléculaire |
C29H32FNO4 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |
Clé InChI |
RCARMBIYAHBUHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)
![methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester](/img/structure/B8758375.png)
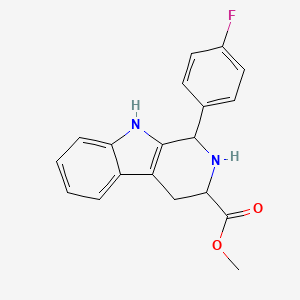
![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)
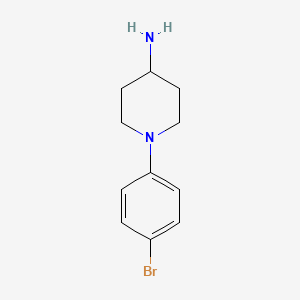
![2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B8758398.png)
![[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride](/img/structure/B8758401.png)
![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
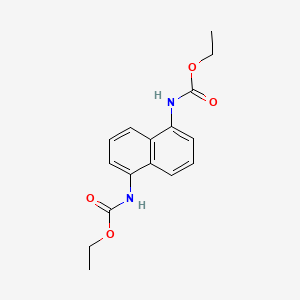
![N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B8758417.png)

